5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a piperidine ring, which is further connected to a 2-methylimidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the 2-methylimidazo[1,2-b]pyridazine intermediate, which is then functionalized to introduce the piperidine ring. The final step involves the bromination of the pyrimidine core. Common reagents used in these reactions include bromine, sodium methoxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the brominated pyrimidine and piperidine moieties.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Similar brominated imidazo[1,2-a]pyridine structure but different functional groups and overall structure
Uniqueness
5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a brominated pyrimidine core, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H19BrN6O |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H19BrN6O/c1-12-10-24-15(21-12)2-3-16(22-24)25-11-13-4-6-23(7-5-13)17-19-8-14(18)9-20-17/h2-3,8-10,13H,4-7,11H2,1H3 |
InChI Key |
ALUMZVUGKZWSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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